molecular formula C11H18O3 B13171673 Methyl 4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

Methyl 4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13171673
M. Wt: 198.26 g/mol
InChI Key: AHYJCPSJVFUBNB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of a suitable ester with a spirocyclic precursor in the presence of a catalyst . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of Methyl 4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Methyl 4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate include:

Uniqueness

This compound is unique due to its specific spirocyclic structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various research and industrial applications, as it can participate in reactions and interactions that similar compounds may not .

Properties

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

methyl 4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C11H18O3/c1-10(2)6-4-5-7-11(10)8(14-11)9(12)13-3/h8H,4-7H2,1-3H3

InChI Key

AHYJCPSJVFUBNB-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC12C(O2)C(=O)OC)C

Origin of Product

United States

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